molecular formula C6H4Cl2O4S2 B1664537 1,3-Benzenedisulfonyl chloride CAS No. 585-47-7

1,3-Benzenedisulfonyl chloride

Cat. No.: B1664537
CAS No.: 585-47-7
M. Wt: 275.1 g/mol
InChI Key: ALIQZUMMPOYCIS-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonyl chloride, also known as benzene-1,3-disulfonyl chloride, is an organic compound with the chemical formula C6H4Cl2O4S2. It is a colorless to light brown crystalline solid that is soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

1,3-Benzenedisulfonyl chloride, also known as Benzene-1,3-disulfonyl dichloride, is an organic compound with a variety of applications in organic synthesis . Here is an overview of its mechanism of action:

Target of Action

The primary targets of this compound are organic compounds that contain nucleophilic functional groups. These include amines, alcohols, and thiols, among others .

Mode of Action

This compound acts as a sulfonylating agent. It reacts with nucleophilic functional groups in target molecules, leading to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters . This reaction is facilitated by the chloride leaving groups attached to the sulfonyl moieties in the this compound molecule .

Biochemical Pathways

For instance, some sulfonamides are used as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Pharmacokinetics

Due to its reactivity, it is expected to rapidly react in biological systems, potentially leading to various metabolites .

Result of Action

The result of this compound’s action is the formation of new organic compounds, such as sulfonamides, sulfonic esters, and sulfonic thioesters . These compounds can have a variety of properties and uses, depending on the nature of the original nucleophile .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis of the compound . Additionally, the reaction rate can be influenced by the temperature and the pH of the environment .

Please note: This compound is corrosive and can cause burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. Always handle it with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedisulfonyl chloride can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually purified by crystallization from chloroform or benzene/petroleum ether and dried under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedisulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Alcohols: React to form sulfonates.

    Water: Reacts to form 1,3-benzenedisulfonic acid.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    1,3-Benzenedisulfonic acid: Formed from hydrolysis.

Comparison with Similar Compounds

1,3-Benzenedisulfonyl chloride can be compared with other similar compounds such as:

    1,4-Benzenedisulfonyl chloride: Similar structure but with sulfonyl chloride groups at the 1 and 4 positions.

    1,2-Benzenedisulfonyl chloride: Similar structure but with sulfonyl chloride groups at the 1 and 2 positions.

    Benzenesulfonyl chloride: Contains only one sulfonyl chloride group.

The uniqueness of this compound lies in the positioning of the sulfonyl chloride groups at the 1 and 3 positions, which influences its reactivity and the types of derivatives it can form .

Properties

IUPAC Name

benzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIQZUMMPOYCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060407
Record name 1,3-Benzenedisulfonyl dichloride
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Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

585-47-7
Record name 1,3-Benzenedisulfonyl dichloride
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Record name 1,3-Benzenedisulfonyl dichloride
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Record name 1,3-Benzenedisulfonyl chloride
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Record name 1,3-Benzenedisulfonyl dichloride
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Record name 1,3-Benzenedisulfonyl dichloride
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Record name Benzene-1,3-di(sulphonyl chloride)
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Record name 1,3-BENZENEDISULFONYL DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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